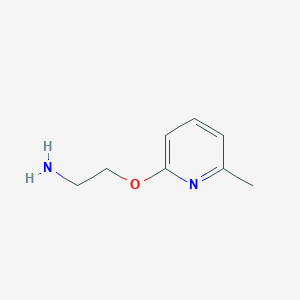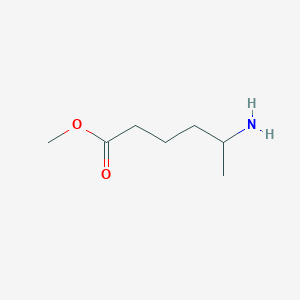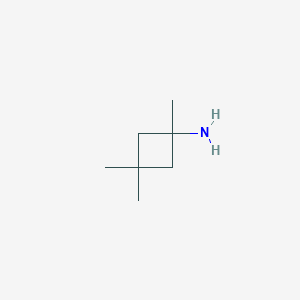
1,3,3-Trimethylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylcyclobutan-1-amine is an organic compound that belongs to the class of cycloalkylamines. Cycloalkylamines are cyclic hydrocarbons with an amine group attached to the ring. This compound is characterized by a cyclobutane ring with three methyl groups attached to the first and third carbon atoms, and an amine group attached to the first carbon atom. The molecular formula of this compound is C7H15N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylcyclobutan-1-amine can be synthesized through various methods. One common method involves the alkylation of ammonia with a suitable cyclobutane derivative. For example, the reaction of 1,3,3-Trimethylcyclobutan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,3,3-Trimethylcyclobutan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclobutane ring can provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: A simpler analog with a cyclobutane ring and an amine group.
1,2,2-Trimethylcyclobutan-1-amine: A structural isomer with different methyl group positions.
Cyclopropylamine: A smaller ring analog with similar chemical properties.
Uniqueness
1,3,3-Trimethylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups provides steric bulk, affecting the compound’s interactions with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
1,3,3-trimethylcyclobutan-1-amine |
InChI |
InChI=1S/C7H15N/c1-6(2)4-7(3,8)5-6/h4-5,8H2,1-3H3 |
Clave InChI |
DHBXJPMOXFTSQC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)

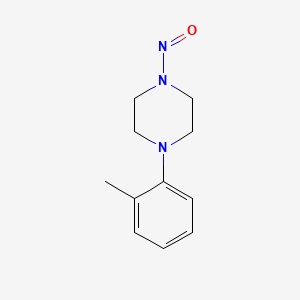
![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13565477.png)
![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
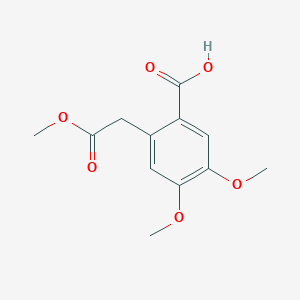
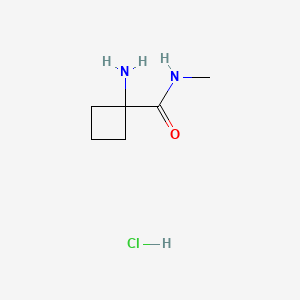
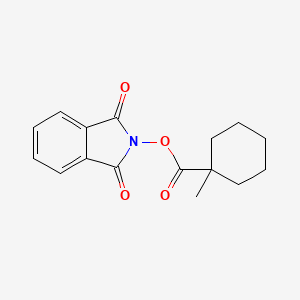
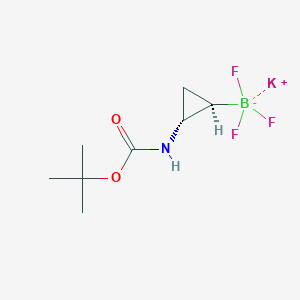
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
